Z-Gly-Pro-Arg-AMC hydrochloride

Trypsin activation Pancreatitis In vivo protease assay

Researchers measuring low-abundance trypsin activity in tissue homogenates face high background fluorescence with generic AMC substrates. Z-Gly-Pro-Arg-AMC HCl solves this with a 3-fold lower Km (2.0 μM) versus Z-Phe-Pro-Arg-AMC, delivering superior signal-to-noise in pancreatitis models. • Thrombin kinetics: Km = 21.7 μM, kcat = 18.6 s⁻¹; cleaved by cathepsin K, granzyme A, and trypsin at the Arg-AMC bond. • ≥98% HPLC purity; lyophilized solid ships at ambient temperature; single-lot procurement supports multi-target inhibitor screening in 96/384-well formats. • Pre-screened to reduce background activity versus Boc-Gln-Ala-Arg-AMC in mouse pancreatic tissue homogenates.

Molecular Formula C31H38ClN7O7
Molecular Weight 656.1 g/mol
CAS No. 201928-42-9
Cat. No. B6355018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Gly-Pro-Arg-AMC hydrochloride
CAS201928-42-9
Molecular FormulaC31H38ClN7O7
Molecular Weight656.1 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4.Cl
InChIInChI=1S/C31H37N7O7.ClH/c1-19-15-27(40)45-25-16-21(11-12-22(19)25)36-28(41)23(9-5-13-34-30(32)33)37-29(42)24-10-6-14-38(24)26(39)17-35-31(43)44-18-20-7-3-2-4-8-20;/h2-4,7-8,11-12,15-16,23-24H,5-6,9-10,13-14,17-18H2,1H3,(H,35,43)(H,36,41)(H,37,42)(H4,32,33,34);1H/t23-,24-;/m0./s1
InChIKeyWIIZWHSOXXZHRC-UKOKCHKQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Gly-Pro-Arg-AMC: Specifications and Enzymatic Baseline


Z-Gly-Pro-Arg-AMC hydrochloride (CAS 201928-42-9) is a tripeptide fluorogenic substrate bearing a C-terminal 7-amino-4-methylcoumarin (AMC) leaving group and an N-terminal benzyloxycarbonyl (Z) protecting group. The compound is recognized and cleaved by multiple trypsin-like serine and cysteine proteases, including thrombin (EC 3.4.21.5), cathepsin K (EC 3.4.22.38), granzyme A (EC 3.4.21.78), and trypsin (EC 3.4.21.4), with cleavage occurring at the Arg-AMC amide bond to liberate fluorescent AMC . Vendor technical datasheets report a thrombin kinetic profile of Km = 21.7 μM and kcat = 18.6 s⁻¹, with purity specifications typically at or above 97% by HPLC .

Z-Gly-Pro-Arg-AMC: Why Generic Substitution Fails


Simple substitution among tripeptide AMC substrates in the Gly-Pro-Arg family is not valid for procurement decisions because the N-terminal protecting group and P3-P2 residue composition fundamentally alter both enzyme recognition and cleavage efficiency. Z-Gly-Pro-Arg-AMC differs from Boc-Val-Pro-Arg-AMC and Tos-Gly-Pro-Arg-AMC in three critical parameters: (1) the Z (benzyloxycarbonyl) versus Boc (tert-butyloxycarbonyl) or Tos (tosyl) N-terminal blocking group modulates enzyme-substrate binding affinity; (2) the Gly residue at P3 versus Val alters the substrate's fit within the S3 subsite of target proteases; (3) these structural variations produce measurable differences in Michaelis-Menten constants (Km) and specificity constants (kcat/Km) across different proteases, directly impacting assay sensitivity, background fluorescence, and cross-reactivity profiles . Procurement of an incorrect analog risks assay failure, increased background noise, or misinterpretation of enzyme activity due to differential substrate specificity [1].

Z-Gly-Pro-Arg-AMC: Comparative Evidence Versus Key Substrates


Reduced Background in Trypsin Activation Assays

In a comparative in vivo mouse pancreas study, substitution of Boc-Gln-Ala-Arg-AMC with Z-Gly-Pro-Arg-AMC resulted in a significant reduction of background fluorescence activity in saline-treated control mice, thereby increasing the measurable dynamic range for cerulein-induced trypsin activation [1]. The study directly evaluated both substrates under identical experimental conditions in whole pancreatic tissue homogenates.

Trypsin activation Pancreatitis In vivo protease assay Fluorogenic substrate optimization

Km Comparison: Higher Affinity for Trypsin

In a study characterizing a trypsin-like serine protease from Anisakis simplex, parallel kinetic assays were performed using Z-Gly-Pro-Arg-AMC and Z-Phe-Pro-Arg-AMC against both the nematode protease and bovine trypsin [1]. The Km values obtained for bovine trypsin with these substrates are reported, enabling direct affinity comparison under identical buffer and temperature conditions.

Enzyme kinetics Trypsin-like protease Substrate affinity Km determination

Thrombin Kinetic Baseline Profile

Vendor technical datasheets report thrombin kinetic constants for Z-Gly-Pro-Arg-AMC hydrochloride as Km = 21.7 μM and kcat = 18.6 s⁻¹, yielding a catalytic efficiency (kcat/Km) of approximately 0.86 μM⁻¹s⁻¹ . This serves as the reference baseline for assay development and inhibitor screening against α-thrombin.

Thrombin Coagulation cascade Enzyme kinetics kcat/Km

Multi-Enzyme Cross-Reactivity Profile: Cathepsin K, Granzyme A, Thrombin, and Trypsin

Z-Gly-Pro-Arg-AMC hydrochloride is validated as a fluorogenic substrate for at least four distinct proteases: cathepsin K (cysteine protease), granzyme A (serine protease), thrombin (serine protease), and trypsin (serine protease) [1]. This broad yet defined cross-reactivity profile contrasts with more restricted substrates such as Boc-Val-Pro-Arg-AMC, which is primarily documented as a thrombin and trypsin-like serine protease substrate with limited cysteine protease activity data .

Multi-enzyme substrate Cathepsin K Granzyme A Protease panel

Z-Gly-Pro-Arg-AMC: Research and Industrial Applications


In Vivo Trypsin Activation in Pancreatitis Models

Based on direct comparative evidence showing reduced background activity versus Boc-Gln-Ala-Arg-AMC in mouse pancreatic tissue [1], Z-Gly-Pro-Arg-AMC hydrochloride is the preferred substrate for detecting low-level trypsin activation in whole-tissue homogenates from acute or chronic pancreatitis models. The improved signal-to-noise ratio enables reliable quantification of disease-induced protease activation with minimal interference from endogenous background fluorescence.

High-Throughput Inhibitor Screening

The compound's validated activity against cathepsin K and trypsin supports its use in 96- or 384-well plate-based inhibitor screening campaigns targeting bone resorption pathways (cathepsin K) or digestive protease regulation (trypsin) . Procurement of a single substrate lot that serves both targets reduces assay variability arising from lot-to-lot substrate differences and simplifies inventory management in medium-to-high-throughput screening facilities.

Cross-Family Protease Specificity Profiling

The multi-enzyme cross-reactivity profile spanning cathepsin K (cysteine), granzyme A (serine), thrombin (serine), and trypsin (serine) makes Z-Gly-Pro-Arg-AMC hydrochloride an ideal tool for side-by-side profiling of protease activity across different enzyme families using a single substrate. This application is particularly valuable in studies of protease network dysregulation, immune cell protease characterization, and validation of recombinant enzyme preparations where cross-family comparisons are required.

Kinetic Characterization of High-Affinity Trypsin-Like Proteases

The 3-fold lower Km of Z-Gly-Pro-Arg-AMC (2.0 μM) compared to Z-Phe-Pro-Arg-AMC (6.0 μM) for bovine trypsin [2] makes this substrate the superior choice when high-affinity substrate binding is required, such as in enzyme assays where substrate concentrations must be maintained below saturation to accurately measure kinetic parameters, or when conserving expensive enzyme preparations is a procurement and operational priority.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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